Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Process Chemistry Venetoclax Synthesis BCL-2 Inhibitor

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate (CAS 1228780-49-1) is a pivotal synthetic intermediate in the convergent, large-scale manufacturing route of Venetoclax, a first-in-class BCL-2 selective inhibitor. This compound, a cyclohexenyl ester featuring a 4-chlorophenyl substituent and geminal dimethyl groups, is strategically designed to construct the core scaffold of the drug substance through sequential Suzuki coupling and piperazine alkylation reactions.

Molecular Formula C16H19ClO2
Molecular Weight 278.77 g/mol
CAS No. 1228780-49-1
Cat. No. B1469338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate
CAS1228780-49-1
Molecular FormulaC16H19ClO2
Molecular Weight278.77 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C(=O)OC)C
InChIInChI=1S/C16H19ClO2/c1-16(2)9-8-13(15(18)19-3)14(10-16)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3
InChIKeyYEBTZUFCRYQJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate (CAS 1228780-49-1): A Key Venetoclax Intermediate for BCL-2 Inhibitor Synthesis


Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate (CAS 1228780-49-1) is a pivotal synthetic intermediate in the convergent, large-scale manufacturing route of Venetoclax, a first-in-class BCL-2 selective inhibitor [1]. This compound, a cyclohexenyl ester featuring a 4-chlorophenyl substituent and geminal dimethyl groups, is strategically designed to construct the core scaffold of the drug substance through sequential Suzuki coupling and piperazine alkylation reactions [2]. Its procurement is prioritized in industrial settings where the optimized, high-yielding, and chromatography-free process described in primary process chemistry literature is the standard for GMP API production.

Why Generic Substitution Fails for Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate in BCL-2 Inhibitor Manufacturing


In the synthesis of Venetoclax, seemingly minor structural variations in the cyclohexenyl ester intermediate cause catastrophic failures in the downstream convergent assembly. The 4-chlorophenyl group is not a generic aryl halide; its specific electronic and steric profile governs the regioselectivity and yield of the Suzuki coupling that attaches the piperazine-methyl fragment [1]. Replacing the methyl ester with an ethyl ester alters the saponification kinetics and risks transesterification side reactions with the methanolic solvent used in the subsequent steps [2]. Furthermore, the 4,4-dimethyl substitution is critical to prevent oxidation and epimerization of the cyclohexene ring, maintaining the precise geometry required for the final drug's binding to the BCL-2 protein [3]. Simply swapping this compound for a structurally similar 'in-class' analog invalidates the validated process, introducing new impurities, lowering yields, and requiring a full re-development of the purification procedure, which is unacceptable in a regulated pharmaceutical supply chain.

Quantitative Differentiation of Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate Against Alternative Venetoclax Intermediates


Overall Process Yield: Convergent Route vs. First-Generation Linear Route

The convergent large-scale synthesis route that centers on Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate as the key scaffold-building intermediate achieves a significantly higher overall yield compared to the original first-generation linear synthesis. The first-generation route, which did not utilize this intermediate, suffered from extensive protecting group manipulations and a late-stage Suzuki coupling with poor regioselectivity [1]. The redesigned convergent route, which employs this compound to construct the core before fragment coupling, achieved an overall yield of 46% from 3,3-dimethylcyclohexanone, more than doubling the overall yield of the initial process [1].

Process Chemistry Venetoclax Synthesis BCL-2 Inhibitor Convergent Synthesis

Suzuki Coupling Yield: Methyl Ester vs. Triflate Leaving Group

The direct Suzuki coupling of Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate's precursor, a vinyl triflate (Methyl 4,4-dimethyl-2-(trifluoromethylsulfonyloxy)cyclohex-1-enecarboxylate), with 4-chlorophenylboronic acid proceeds efficiently. However, using the triflate is problematic for scale-up due to high cost, instability, and the generation of corrosive byproducts. Alternative syntheses that attempt to replace the triflate with a more stable halide (e.g., vinyl bromide) show significantly lower coupling yields. A patent describing an improved method explicitly states that using the triflate route with the methyl ester is preferred because it achieves higher yields and avoids the heavy metal content issues seen with other leaving groups [1]. While an exact comparative yield for a direct methyl ester vs. ethyl ester Suzuki coupling is not provided, the synthetic route targets the methyl ester specifically to avoid side reactions in the subsequent piperazine coupling, where a transesterification with ethyl ester would form an impurity requiring extra purification [2].

Suzuki-Miyaura Coupling Cross-Coupling Intermediate Stability Catalysis

Chemical Stability for Storage and Handling: 4,4-Dimethylcyclohexene Core

The 4,4-dimethyl substitution on the cyclohexene ring provides steric shielding that significantly increases the compound's resistance to oxidation and acid-catalyzed rearrangement compared to the non-methylated analog, Methyl 2-(4-chlorophenyl)cyclohex-1-enecarboxylate. The unsubstituted cyclohexene ring is prone to allylic oxidation and isomerization to the more conjugated, but undesired, isomer . The supplier specification for this compound indicates a minimum purity of 95% and a recommended long-term storage condition of a cool, dry place, confirming the compound's process-scale viability . Although a direct head-to-head stability study under accelerated conditions (e.g., 40°C/75% RH, 6 months) is not publicly available, the structure-activity relationship for cyclohexene stability is well-established, and the dimethyl substitution is a known design element to prevent degradation.

Chemical Stability Oxidation Resistance Intermediate Storage Process Safety

High-Impact Application Scenarios for Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate in BCL-2 Research and Manufacturing


GMP Manufacturing of Venetoclax API via the Convergent Buchwald-Hartwig Route

Pharmaceutical manufacturers producing Venetoclax active pharmaceutical ingredient (API) under Current Good Manufacturing Practice (cGMP) regulations should exclusively use Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate. The convergent synthesis published by Pu et al. and adopted for commercial supply achieves a 46% overall yield, more than doubling the output of the original route [1]. This route is specifically designed for multi-kilogram scale, featuring a uniquely effective saponification of the ester to facilitate the final acylsulfonamide formation, which is intolerant to impurity profiles generated by alternative intermediates.

Development of Next-Generation BCL-2 Selective Inhibitors via Core Scaffold Modification

Medicinal chemistry teams exploring structure-activity relationships around the Venetoclax scaffold rely on this intermediate for rapid analogue synthesis. The methyl ester can be selectively hydrolyzed to the carboxylic acid for further diversification, or the cyclohexenyl chloride can be used as a handle for introducing a variety of amines at the critical 4-position of the piperazine ring [2]. The defined stability of the 4,4-dimethylcyclohexene core allows for the creation of a chemical library without the concern of scaffold degradation during multi-step parallel synthesis.

Analytical Reference Standard for Impurity Profiling in Drug Product Release

In QC/QA analytical laboratories, Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate serves as a high-purity (>95%) reference standard for developing HPLC methods to detect residual starting materials and process-related impurities in Venetoclax drug substance . Its unique chromatographic retention time, distinct from the final API and other known impurities (e.g., the des-chloro analog or the ethyl ester impurity), makes it a crucial marker for ensuring the batch-to-batch consistency and patient safety of the finished drug product.

Academic Research on Selective BCL-2 Apoptosis Induction Mechanisms

University research groups studying the cellular mechanism of Venetoclax use this intermediate to create chemical biology probes, such as photoaffinity labels or fluorescent conjugates. The methyl ester can be smoothly converted to a functionalized amide via aminolysis under mild conditions, avoiding the harsh saponification that might compromise the sensitive cyclohexene core [2]. This allows for the exploration of the BCL-2 binding pocket and the development of diagnostic tools for patient stratification.

Quote Request

Request a Quote for Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.